molecular formula C10H23N B13828720 3-Decanamine

3-Decanamine

Cat. No.: B13828720
M. Wt: 157.30 g/mol
InChI Key: ABMPRVXXRMEXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Decanamine, also known as decan-3-amine, is an organic compound with the molecular formula C10H23N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Decanamine can be synthesized through several methods. One common method involves the reductive amination of decanal (a ten-carbon aldehyde) with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .

Another method involves the nucleophilic substitution of decyl halides with ammonia or primary amines. This reaction requires the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of nitriles. Decanenitrile is hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Decanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Decanenitrile or decanamide.

    Reduction: Secondary or tertiary decanamines.

    Substitution: Higher alkylamines.

Mechanism of Action

The mechanism of action of 3-Decanamine depends on its specific application. In general, as an amine, it can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of complex molecules. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Decanamine is unique due to the position of its amine group on the third carbon, which can influence its reactivity and interactions compared to other decanamines. This positional difference can affect its boiling point, solubility, and overall chemical behavior .

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

decan-3-amine

InChI

InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3

InChI Key

ABMPRVXXRMEXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.